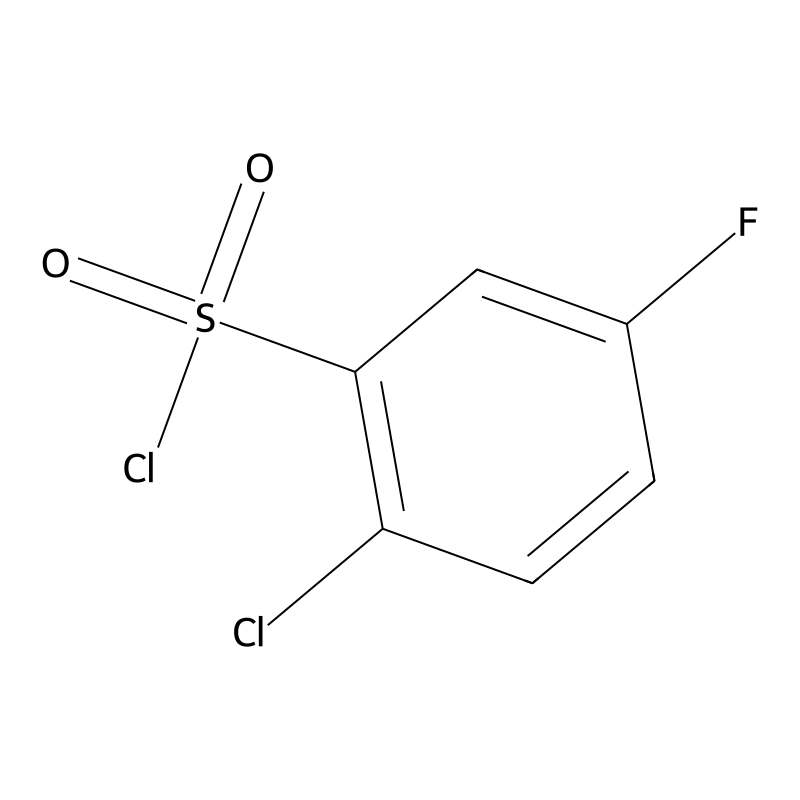2-Chloro-5-fluorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-Chloro-5-fluorobenzene-1-sulfonyl chloride is an intermediate used in the synthesis of various organic compounds. It can be prepared through the sulfonation of 2-chloro-5-fluorobenzene with chlorosulfuric acid (). This reaction involves the electrophilic aromatic substitution of the aromatic ring by the SO3H+ group from chlorosulfuric acid.
Applications:
The primary application of 2-chloro-5-fluorobenzene-1-sulfonyl chloride lies in the synthesis of pharmaceuticals and agrochemicals. Its specific functionalities, the presence of a sulfonyl chloride group and a halogenated aromatic ring, make it a valuable building block for various bioactive molecules.
Pharmaceutical development
Studies have explored the use of 2-chloro-5-fluorobenzene-1-sulfonyl chloride as a precursor for the synthesis of novel heterocyclic compounds with potential antitumor activity (). These heterocyclic compounds are classes of organic molecules with diverse biological properties, and their exploration in cancer treatment is an ongoing area of research.
Agrochemical synthesis
The compound has also been investigated for its potential application in the development of new herbicides. Research suggests that it can serve as a key intermediate in the synthesis of sulfonylurea herbicides, a class of potent weed control agents ().
2-Chloro-5-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S. It features a sulfonyl chloride functional group, which is characterized by the presence of a sulfur atom bonded to both a chlorine atom and an aromatic ring. This compound is classified as corrosive and is sensitive to moisture, making it essential to handle it with care in laboratory settings . Its melting point ranges from 41°C to 44°C, and it has a molecular weight of approximately 229.06 g/mol .
As mentioned earlier, there is limited information on the specific role of 2-chloro-5-fluorobenzene-1-sulfonyl chloride in biological systems.
Due to the presence of the sulfonyl chloride group, 2-chloro-5-fluorobenzene-1-sulfonyl chloride is expected to be:
- Corrosive: It can irritate or damage skin, eyes, and respiratory system upon contact.
- Lachrymator: It can cause tearing and eye irritation.
- Reactive: It can react exothermically with water, releasing hydrochloric acid fumes.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
- Hydrolysis: In the presence of water, 2-chloro-5-fluorobenzenesulfonyl chloride can hydrolyze to form 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.
- Rearrangement: Under certain conditions, it may undergo rearrangement reactions that can yield different sulfonyl derivatives .
While specific biological activities of 2-chloro-5-fluorobenzenesulfonyl chloride are not extensively documented, compounds containing sulfonyl chloride groups often exhibit significant biological properties. They are known to act as enzyme inhibitors and have potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms may enhance their lipophilicity and biological activity, making them suitable for drug development .
Several methods can be employed to synthesize 2-chloro-5-fluorobenzenesulfonyl chloride:
- Chlorination of 5-Fluorobenzenesulfonic Acid: This method involves treating 5-fluorobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.
- Direct Sulfonation: Starting from 2-chloro-5-fluorobenzene, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions.
- Fluorination followed by Chlorination: First, a fluorination reaction on the benzene ring can be performed, followed by chlorination to introduce the chlorine substituent .
2-Chloro-5-fluorobenzenesulfonyl chloride finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Used as a reagent in organic synthesis for creating sulfonamide derivatives.
- Material Science: It can be utilized in developing new materials with specific properties due to its reactive functional groups .
Several compounds share structural similarities with 2-chloro-5-fluorobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | Lacks chlorine substitution at the ortho position |
| 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | Chlorine substitution at para position |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | C6H4ClFOS | Different positioning of chlorine and fluorine |
The unique feature of 2-chloro-5-fluorobenzenesulfonyl chloride lies in its specific arrangement of chlorine and fluorine substituents on the aromatic ring, which influences its reactivity and potential applications in synthesis compared to similar compounds .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








